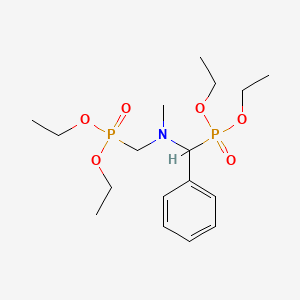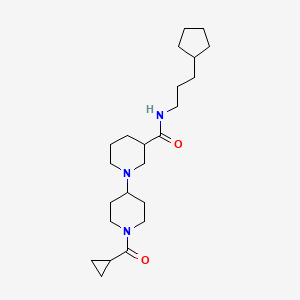
4-fluoro-N'-(4-nitrophenyl)benzohydrazide
概要
説明
4-fluoro-N’-(4-nitrophenyl)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom and a nitrophenyl group attached to a benzohydrazide moiety
作用機序
Target of Action
Similar compounds, known as schiff bases, have been studied for their interactions with various biological targets .
Mode of Action
Schiff bases, which this compound is a type of, are known to interact with their targets through various molecular interactions . The highest occupied and lowest unoccupied molecular orbitals (HOMO–LUMO) analysis was performed for a similar molecule to understand the possible charge transfer taking place within the molecule .
Biochemical Pathways
Schiff bases are known to have a wide range of biological properties and can affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects concerning the human embryonic cell line (hel) .
Action Environment
The solvatochromic behavior of a similar schiff base in different solvents was studied using absorption and emission spectra .
準備方法
Synthetic Routes and Reaction Conditions
4-fluoro-N’-(4-nitrophenyl)benzohydrazide can be synthesized through the condensation reaction between 4-fluorobenzohydrazide and 4-nitrobenzaldehyde. The reaction is typically catalyzed by glacial acetic acid and carried out in an ethanol solvent . The reaction conditions involve refluxing the mixture for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for 4-fluoro-N’-(4-nitrophenyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-fluoro-N’-(4-nitrophenyl)benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Condensation: Carbonyl compounds like aldehydes or ketones are used in the presence of an acid catalyst.
Major Products Formed
Reduction: 4-fluoro-N’-(4-aminophenyl)benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazone derivatives.
科学的研究の応用
4-fluoro-N’-(4-nitrophenyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential biological activities, such as antimicrobial or anticancer properties.
類似化合物との比較
Similar Compounds
- 4-fluoro-N’-(2-nitrophenyl)benzohydrazide
- 4-fluoro-N’-(4-aminophenyl)benzohydrazide
- 4-fluoro-N’-(4-methylphenyl)benzohydrazide
Uniqueness
4-fluoro-N’-(4-nitrophenyl)benzohydrazide is unique due to the presence of both a fluorine atom and a nitrophenyl group. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, while the nitrophenyl group can participate in various chemical reactions, making it a versatile compound for research and industrial applications .
特性
IUPAC Name |
4-fluoro-N'-(4-nitrophenyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c14-10-3-1-9(2-4-10)13(18)16-15-11-5-7-12(8-6-11)17(19)20/h1-8,15H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQVLZDRGSCQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,3'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]diphenol](/img/structure/B3824339.png)

![2,7-Dimethyl-[1,3]benzothiazolo[7,6-g][1,3]benzothiazole](/img/structure/B3824351.png)
![(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone](/img/structure/B3824354.png)






![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B3824432.png)
